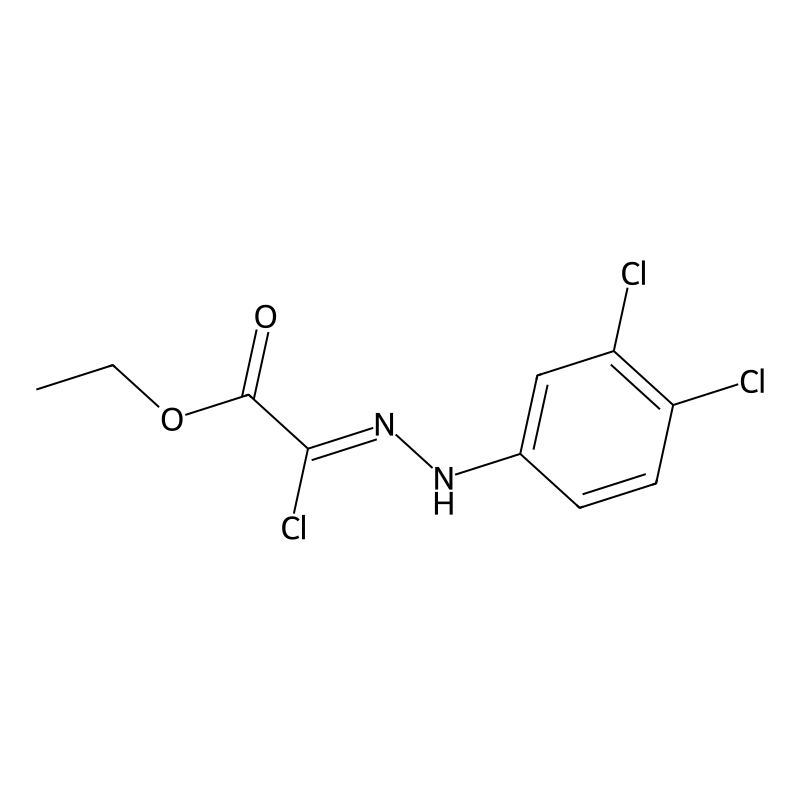Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
While there are entries for this compound in PubChem and studies on similar compounds containing a hydrazonyl halide functional group Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate: ), research on this specific compound seems to be scarce.
Potential Research Areas
Based on the structure of Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate, some potential areas for future research could include:
- Heterocyclic chemistry: The hydrazonyl halide group in the molecule has been shown to be useful for the synthesis of heterocyclic compounds, which are a class of organic compounds with ring structures containing atoms other than carbon.() Research could explore the use of Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate in the synthesis of novel heterocyclic structures with potential applications in pharmaceuticals or materials science.
- Biological activity: The presence of the chlorine atoms and the hydrazonyl halide group suggests potential for biological activity. Further research would be needed to determine if this compound has any herbicidal, insecticidal, or fungicidal properties.
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 295.55 g/mol. This compound is characterized by its white to off-white crystalline appearance and is primarily soluble in organic solvents like ethanol and acetone, while being insoluble in water. The melting point of this compound ranges from 123°C to 126°C, indicating its stability under normal conditions but susceptibility to decomposition at elevated temperatures or acidic environments .
The primary reaction associated with ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate involves its synthesis through the condensation of ethyl 2-chloroacetoacetate with 3,4-dichlorophenylhydrazine. This reaction typically requires a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the hydrazone linkage. The general reaction can be represented as follows:
Post-synthesis, the compound can undergo further reactions typical of hydrazones, such as oxidation or hydrolysis, depending on the conditions applied.
The synthesis of ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate can be achieved through a two-step process:
- Formation of Ethyl 2-Chloroacetoacetate: This compound is prepared from acetic acid derivatives and chloroacetyl chloride.
- Condensation Reaction: Ethyl 2-chloroacetoacetate is reacted with 3,4-dichlorophenylhydrazine in the presence of a base like sodium ethoxide or potassium carbonate. The resulting product is purified through recrystallization techniques.
Characterization of the synthesized compound can be performed using spectroscopic methods including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the structure and purity .
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
- Synthesis of Novel Compounds: It serves as an intermediate for the synthesis of other organic compounds.
- Biological Studies: Its diverse biological activities make it a candidate for further research into therapeutic applications.
- Agrochemical Development: The compound may be explored for use in developing new agrochemicals due to its biological activity against pests and pathogens .
Several compounds share structural similarities with ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate. Here are some notable examples:
These compounds exhibit variations in their substituents that can significantly affect their biological activities and chemical reactivity.








